BenchChemオンラインストアへようこそ!

2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid

Lipophilicity Drug-likeness Partition coefficient

This 4-chloro analog (LogP 2.83) fills a critical lipophilicity gap between the 4-methyl (LogP 2.48) and 4-bromo (~3.0+) analogs, enabling systematic LogP-permeability SAR studies. The electron-withdrawing Cl substituent alters hydrogen-bonding potential vs. electron-donating methyl, making these analogs non-interchangeable. The characteristic ³⁵Cl/³⁷Cl isotopic signature (M:M+2 ≈ 3:1) provides a built-in MS handle for high-specificity LC-MS/MS quantification in biological matrices—unlike 4-H or 4-methyl analogs. Essential for clofibric acid bioisostere PPAR-α studies and chiral method development.

Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
Cat. No. B7778500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid
Molecular FormulaC14H15ClN2O3
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=NN(C=C1Cl)CC2=CC=CC=C2
InChIInChI=1S/C14H15ClN2O3/c1-14(2,13(18)19)20-12-11(15)9-17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19)
InChIKeySRLZTCYHXUZBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic Acid (CAS 68429-96-9): Compound Identity and Core Physicochemical Profile for Research Procurement


2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid (CAS 68429-96-9) is a synthetic pyrazole derivative belonging to the 3-carboxyisoalkyloxy-1H-pyrazole class, featuring a 1-benzyl substituent, a 4-chloro substitution on the pyrazole ring, and a 2-methylpropanoic acid (isobutyric acid) side chain linked via an ether oxygen at the 3-position . Its molecular formula is C₁₄H₁₅ClN₂O₃, with a molecular weight of 294.73 g/mol, a polar surface area (PSA) of 64.35 Ų, and a calculated LogP of 2.83 . The compound was originally disclosed in the synthetic methodology and biological evaluation work of Dorn and Ozegowski, who established the general synthetic route and reported class-level pharmacological effects including serum lipid reduction and protection against shock and thromboembolism [1].

Why 4-Position Pyrazole Substituent Selection Determines the Research Utility of 2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic Acid


Within the 2-[(1-benzyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid series, the identity of the 4-position substituent is not a trivial structural variation—it governs lipophilicity, electronic character, and molecular weight across a meaningful range. The 4-chloro analog (LogP = 2.83) occupies a distinct lipophilicity window between the 4-methyl (LogP = 2.48) and the 4-bromo (~3.0+) analogs . The electron-withdrawing chloro substituent polarizes the pyrazole ring differently than the electron-donating methyl group, altering hydrogen-bonding potential and metabolic stability . These physicochemical differences—measurable and reproducible—mean that substitution at the 4-position directly impacts drug-likeness parameters, membrane permeability, and protein-binding behavior, rendering these analogs non-interchangeable in any structure-activity relationship (SAR) study or pharmacological experiment. Procurement of the specific 4-chloro compound is therefore not a matter of availability but of experimental design integrity.

Quantitative Differentiation Evidence for 2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic Acid Versus Closest Structural Analogs


Lipophilicity Differentiation: 4-Chloro Analog Occupies a Distinct LogP Window Within the 1-Benzyl-3-oxy-isobutyric Acid Pyrazole Series

The 4-chloro analog (CAS 68429-96-9) exhibits a calculated LogP of 2.83, which is +0.35 log units higher than the 4-methyl analog (LogP 2.48) and +0.66 log units higher than the 4-unsubstituted analog (LogP 2.17). This places the 4-chloro compound closer to the upper bound of the typically desirable LogP range (1–3) for oral drug-likeness while maintaining a measurable lipophilicity advantage over both the 4-H and 4-methyl comparators .

Lipophilicity Drug-likeness Partition coefficient

Molecular Weight and Heavy Atom Composition Differentiate 4-Chloro from 4-Methyl and 4-H for Mass Spectrometry and Detection Applications

The 4-chloro compound (MW = 294.73 g/mol) provides a +20.42 Da mass increment over the 4-methyl analog (MW = 274.32 g/mol) and a +34.45 Da increment over the 4-H analog (MW = 260.29 g/mol). Additionally, the presence of chlorine (³⁵Cl/³⁷Cl isotopic ratio ~3:1) introduces a characteristic M+2 isotope pattern with ~32% relative abundance, which is absent in the 4-methyl and 4-H analogs and serves as an unambiguous analytical fingerprint for LC-MS and GC-MS workflows .

Mass spectrometry Molecular weight Analytical detection

Electron-Withdrawing 4-Chloro Substituent Modulates Pyrazole Ring Electronics Distinctly from Electron-Donating 4-Methyl

The 4-chloro substituent exerts an electron-withdrawing inductive effect (−I) on the pyrazole ring, whereas the 4-methyl group exerts an electron-donating inductive effect (+I). This fundamental electronic difference alters the electron density at the pyrazole N-2 position and at the 3-oxy linkage, which can influence hydrogen-bond acceptor strength, metabolic oxidative susceptibility at the pyrazole ring, and the acid dissociation constant (pKa) of the proximal carboxylic acid group [1][2]. Literature on pyrazole SAR demonstrates that 4-halogen versus 4-alkyl substitution can shift biological target binding by orders of magnitude [3].

Electronic effects SAR Reactivity

Class-Level Pharmacological Evidence: 3-Carboxyisoalkyloxy-1H-Pyrazoles Exhibit Serum Lipid Reduction and Anti-Thrombotic Activity

The foundational study by Dorn and Ozegowski (1998) reported that 3-carboxyisoalkyloxy-1H-pyrazole derivatives—the compound class to which the target 4-chloro compound belongs—exhibit biological effects including reduction of serum lipids, protection against shock, and inhibition of ADP-induced thromboembolism [1]. The synthesis patent DD-135487-A2 (filed 1977, granted 1979) covers 3-(1-carboxy-alkoxy)-pyrazole derivatives broadly, establishing the compound class as pharmacologically relevant [2]. Critically, the enantiomers of the butanoic acid analog (14h) were shown to differ in their stimulus to peroxisome proliferation, demonstrating stereochemical sensitivity of the pharmacological response [1].

Lipid-lowering Anti-thrombotic Cardiovascular

Regiospecific Synthetic Access: The 3-Oxy-Isobutyric Acid Moiety Is Installed with Established Regiocontrol, Enabling Reproducible Procurement

The Dorn and Ozegowski methodology establishes that 1-substituted 3-hydroxy-1H-pyrazoles react with chloroform, NaOH, and acetone O-regiospecifically to yield 2-methyl-2-[(1H-pyrazol-3-yl)oxy]-propanoic acids via a dichlorocarbene–dichlorooxirane pathway [1]. This regiospecificity ensures that the 2-methylpropanoic acid moiety is installed exclusively at the pyrazole 3-position via the oxygen linker, not at the 5-position. The commercial availability of the target compound at 95% purity (AKSci catalog) indicates that this synthetic route has been successfully adapted for scaled production .

Synthetic chemistry Regioselectivity Quality control

Evidence-Backed Research Application Scenarios for 2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic Acid (CAS 68429-96-9)


Comparative SAR Studies Mapping 4-Position Substituent Effects on Lipophilicity-Driven Membrane Permeability

The 4-chloro analog (LogP 2.83) serves as a critical data point in systematic LogP-permeability SAR studies across the 1-benzyl-3-oxy-isobutyric acid pyrazole series. By comparing the 4-chloro compound against the 4-H (LogP 2.17), 4-methyl (LogP 2.48), and 4-bromo (LogP ~3.0+) analogs in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies, researchers can quantify the contribution of halogen substitution to passive membrane diffusion within a controlled scaffold [1]. The distinct chlorine isotopic signature further enables unambiguous LC-MS/MS quantification of each analog in permeability assay compartments .

Cardiovascular Pharmacology: Investigating Lipid-Lowering and Anti-Thrombotic Mechanisms Using a Pyrazole-Isobutyric Acid Scaffold

The Dorn and Ozegowski (1998) class-level finding that 3-carboxyisoalkyloxy-1H-pyrazoles reduce serum lipids and protect against ADP-induced thromboembolism positions the 4-chloro compound as a candidate for mechanistic follow-up studies [1]. Given the structural analogy to clofibric acid (a known PPAR-α agonist with a 4-chlorophenoxy-isobutyric acid motif), the 4-chloro pyrazole analog represents a heterocyclic bioisostere of the fibrate pharmacophore—the chlorine atom preserved for target engagement while the pyrazole ring replaces the phenyl core. Comparative in vitro PPAR transactivation assays using the 4-chloro, 4-methyl, and 4-H analogs would directly test whether pyrazole-for-phenyl bioisosterism retains or improves PPAR-α agonism.

Enantiomer-Specific Pharmacological Profiling of the Isobutyric Acid Chiral Center

The Dorn and Ozegowski paper explicitly reported that enantiomers of the butanoic acid analog (14h) differ in their stimulus to peroxisome proliferation [1]. Although the target compound's α-carbon is not chiral (two identical methyl groups on the isobutyric acid moiety), the synthetic methodology reported permits access to related butanoic acid analogs with chiral α-carbons. The 4-chloro compound can serve as an achiral reference standard for chiral chromatographic method development aimed at resolving enantiomers of related 2-methylbutanoic acid analogs in the same series, supporting studies on stereochemistry-dependent peroxisome proliferation.

Analytical Method Development Leveraging the Chlorine Isotopic Signature for Metabolic Stability and Environmental Fate Studies

The characteristic ³⁵Cl/³⁷Cl isotope pattern (M:M+2 ≈ 3:1) of the 4-chloro compound provides a built-in mass spectrometric handle for developing sensitive and selective multiple reaction monitoring (MRM) methods . This isotopic signature enables confident differentiation of the parent compound from interfering matrix components in hepatic microsome stability assays, plasma pharmacokinetic samples, or environmental water analysis. Unlike the 4-methyl or 4-H analogs—which lack this distinct isotopic fingerprint—the 4-chloro compound can be tracked at lower limits of quantitation with higher specificity, reducing false positive rates in complex biological matrices.

Quote Request

Request a Quote for 2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.